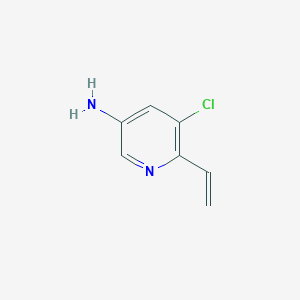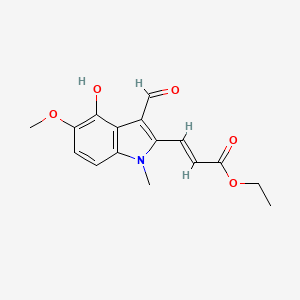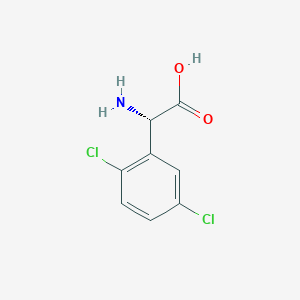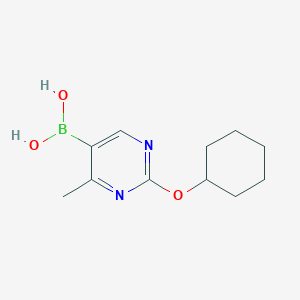
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclohexyloxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4-methylpyrimidine and cyclohexanol in the presence of a base like potassium carbonate.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrimidine derivative with a boronic acid reagent under mild conditions, typically using a palladium catalyst and a base such as sodium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like sodium carbonate, and solvents such as ethanol or water are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various carbon-carbon bonded products depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The compound can be used to attach boronic acid groups to biomolecules, facilitating the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mecanismo De Acción
The mechanism of action of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrimidine ring can interact with various biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
- (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- 2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
- Pyrrole-3-carboxylic Acid Derivatives: These compounds have a similar boronic acid group but differ in the heterocyclic ring structure.
Uniqueness:
- Functional Group Combination: The combination of a cyclohexyloxy group, a methyl group, and a boronic acid group on the pyrimidine ring is unique to this compound, imparting distinct reactivity and potential applications.
- Versatility: The compound’s ability to participate in various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research.
Propiedades
Fórmula molecular |
C11H17BN2O3 |
|---|---|
Peso molecular |
236.08 g/mol |
Nombre IUPAC |
(2-cyclohexyloxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-8-10(12(15)16)7-13-11(14-8)17-9-5-3-2-4-6-9/h7,9,15-16H,2-6H2,1H3 |
Clave InChI |
STJAYIPMUAOTFU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C)OC2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


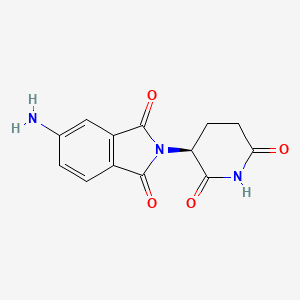
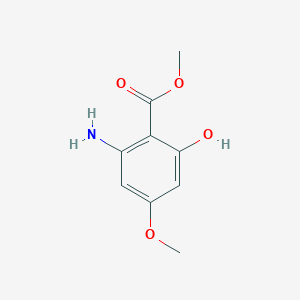
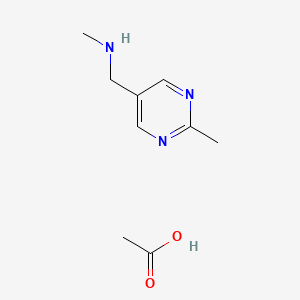
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)




![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)

